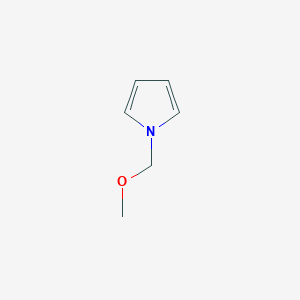

1-(Methoxymethyl)pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethyl)pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-8-6-7-4-2-3-5-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJUXEZIBUCRHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76322-78-6 | |

| Record name | 1-(methoxymethyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 1 Methoxymethyl Pyrrole

Electrophilic Aromatic Substitution Reactions

The pyrrole (B145914) ring is inherently electron-rich, making it highly susceptible to electrophilic attack. Compared to benzene, pyrroles exhibit significantly greater reactivity in electrophilic aromatic substitution reactions. The position of electrophilic attack on the pyrrole ring is a subject of considerable interest, with substitution generally favored at the C-2 (α) position over the C-3 (β) position. This preference is attributed to the greater resonance stabilization of the cationic intermediate (arenium ion) formed during α-attack, which can be delocalized over three atoms, including the nitrogen, as opposed to the two-atom delocalization in β-attack.

Regioselectivity Studies on the Pyrrole Ring (e.g., C-2 vs C-3)

For 1-substituted pyrroles, the regioselectivity of electrophilic substitution is a balance between electronic and steric effects. While the electronic nature of the pyrrole ring inherently favors substitution at the C-2 position, a bulky substituent on the nitrogen atom can sterically hinder the approach of an electrophile to this position, potentially leading to an increased proportion of the C-3 substituted product.

In the case of 1-(methoxymethyl)pyrrole, the methoxymethyl group is relatively small, and thus, electrophilic substitution is expected to occur predominantly at the C-2 position. However, the precise ratio of C-2 to C-3 substitution can vary depending on the specific electrophile and reaction conditions. Studies on the Vilsmeier-Haack formylation of 1-alkyl- and 1-aryl-pyrroles have shown that the ratio of α- to β-formylated products is primarily controlled by steric factors. nih.gov

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 1-Substituted Pyrroles

| N-Substituent | Electrophilic Reagent | C-2 Product (%) | C-3 Product (%) | Reference |

| -CH₃ | Vilsmeier-Haack | High | Low | nih.gov |

| -C(CH₃)₃ | Vilsmeier-Haack | Lower | Higher | nih.gov |

| -CH₂OCH₃ | Vilsmeier-Haack | Predominantly C-2 | Minor | General Trend |

| -CH₂OCH₃ | Acylating Agent | Predominantly C-2 | Minor | General Trend |

Note: Specific quantitative data for this compound is limited in the literature; the table reflects general trends based on steric influence.

Formylation Reactions (e.g., Vilsmeier-Haack)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. alliedacademies.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). researchgate.netcambridge.org This electrophilic species then attacks the pyrrole ring.

For this compound, Vilsmeier-Haack formylation is expected to yield primarily 2-formyl-1-(methoxymethyl)pyrrole. The reaction proceeds through the formation of an iminium salt intermediate, which is subsequently hydrolyzed to afford the aldehyde. Microwave-accelerated Vilsmeier-Haack reactions have been shown to be effective for the formylation of substituted pyrroles, often leading to good to excellent yields in shorter reaction times. nih.gov

Table 2: Vilsmeier-Haack Formylation of this compound

| Reactant | Reagents | Product | Yield (%) | Reference |

| This compound | DMF, POCl₃ | 2-Formyl-1-(methoxymethyl)pyrrole | Not specified | nih.gov |

| Substituted Pyrroles | DMF, POCl₃, Microwave | Substituted Pyrrole-2-carbaldehydes | Good to Excellent | nih.gov |

Alkylation and Acylation Studies

Friedel-Crafts alkylation and acylation are fundamental electrophilic aromatic substitution reactions for introducing alkyl and acyl groups onto aromatic rings. Due to the high reactivity of the pyrrole ring, these reactions can often be carried out under milder conditions than those required for benzene.

Alkylation: The direct Friedel-Crafts alkylation of pyrroles can sometimes be complicated by polyalkylation and the acid-sensitivity of the pyrrole ring. However, organocatalytic methods have been developed for the enantioselective Friedel-Crafts alkylation of N-alkyl pyrroles with α,β-unsaturated aldehydes, demonstrating the feasibility of controlled alkylation.

Acylation: Friedel-Crafts acylation is a more common and controllable reaction for pyrroles. It is a key method for the synthesis of acylpyrroles, which are valuable intermediates in organic synthesis. The reaction typically involves an acylating agent, such as an acyl chloride or anhydride, and a Lewis acid catalyst. For highly reactive substrates like this compound, milder catalysts or even catalyst-free conditions may be employed. The acylation is highly regioselective for the C-2 position.

Nucleophilic Substitution Reactions at the Methoxymethyl Group

The methoxymethyl (MOM) group in this compound is primarily known for its role as a protecting group for the pyrrole nitrogen. Its reactivity is centered around the cleavage of the N-CH₂ or O-CH₃ bonds, typically under acidic conditions, to deprotect the pyrrole. However, the potential for this group to undergo nucleophilic substitution, where the methoxy (B1213986) moiety is displaced by another nucleophile, represents an avenue for the synthesis of other N-functionalized pyrroles.

Displacement of the Methoxy Moiety by Various Nucleophiles

While the N-methoxymethyl group is generally stable to a range of nucleophiles, its cleavage can be effected under specific conditions, which can sometimes be exploited for further functionalization. The displacement of the methoxy group would likely proceed through the formation of an N-acyliminium ion or a related electrophilic intermediate, which is then attacked by a nucleophile.

There is limited direct evidence in the literature for the straightforward SN2-type displacement of the methoxy group in this compound by common nucleophiles. The reactivity is more often associated with cleavage of the N-CH₂OCH₃ bond. However, transformations that result in the net displacement of the methoxy group can be envisaged, potentially involving organometallic reagents or other strong nucleophiles under specific catalytic conditions.

Transformation to Other Functionalized Derivatives

The transformation of the N-methoxymethyl group into other functional moieties is a key strategy for diversifying the substitution pattern at the pyrrole nitrogen. This can be achieved through a deprotection-re-functionalization sequence or potentially through a direct transformation.

For instance, cleavage of the methoxymethyl group under acidic conditions yields the N-unsubstituted pyrrole, which can then be reacted with a variety of electrophiles to introduce different N-substituents. This two-step process allows for the synthesis of a wide array of N-functionalized pyrroles.

Direct conversion of the N-methoxymethyl group is less common. However, it is conceivable that under specific conditions, the methoxymethyl group could be transformed. For example, reaction with certain Lewis acids in the presence of a nucleophile might lead to the formation of other N-alkoxymethyl or N-aminomethyl derivatives. Research in this area is ongoing to develop more direct and efficient methods for the functionalization of the N-substituent in pyrroles.

Cycloaddition Reactions of the Pyrrole Ring

Cycloaddition reactions are powerful tools for constructing cyclic molecules. However, the participation of pyrroles in such reactions is often hindered by the energetic cost of disrupting their aromaticity hku.hknih.gov. The reactivity of the pyrrole ring can be modulated by the nature of the substituent on the nitrogen atom.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings wikipedia.orgyoutube.com. Pyrroles are generally reluctant dienes in these reactions due to their significant aromatic character, which is lost in the dearomatizing cycloaddition process nih.govucla.edu. Consequently, intermolecular Diels-Alder reactions involving simple pyrroles often require harsh conditions or highly reactive dienophiles, and the resulting cycloadducts can be unstable, readily undergoing retro-Diels-Alder reactions to restore aromaticity nih.gov.

To overcome this low reactivity, N-substituted pyrroles bearing electron-withdrawing groups are often employed. These groups reduce the electron density of the pyrrole ring, lowering the aromatic stabilization energy and making the cycloaddition more favorable. For instance, N-acyl, N-sulfonyl, and N-alkoxycarbonyl pyrroles have been shown to react with potent dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and maleimides ucla.edu. N-tosyl-nitropyrroles, for example, have been shown to act as effective dienophiles in polar cycloaddition reactions, leading to the formation of indoles after a domino sequence initiated by the Diels-Alder reaction sciforum.net.

While specific studies detailing the Diels-Alder reactivity of this compound are not prevalent in the reviewed literature, its behavior can be inferred from that of other N-substituted pyrroles. The methoxymethyl group is not strongly electron-withdrawing, suggesting that this compound would likely exhibit the characteristic low reactivity of N-alkyl pyrroles. It would be expected to require highly activated dienophiles, high pressure, or Lewis acid catalysis to undergo Diels-Alder cycloadditions, with the resulting cycloadducts potentially being thermodynamically unstable nih.govucla.edu.

| N-Substituent | Dienophile | General Reactivity/Conditions | Reference |

|---|---|---|---|

| -H, -Alkyl (e.g., -CH₃) | Maleimides | Generally unreactive or requires harsh conditions; potential for Michael addition products. | nih.govresearchgate.net |

| -CO₂Et (Ethoxycarbonyl) | α-bromo ketone derived oxyallyl cation | Moderate yield of (4+3) cycloadduct. | hku.hk |

| -SO₂Ph (Benzenesulfonyl) | DMAD | Reacts under thermal conditions. The electron-withdrawing group facilitates the reaction. | ucla.edu |

| -Boc (tert-butoxycarbonyl) | Silver α-bromo alkylidenenitronates | Undergoes dearomative 1,3-dipolar cycloadditions under mild conditions. | researchgate.net |

| -SO₂Tol (Tosyl) + NO₂ | Activated dienes | Acts as a dienophile in polar Diels-Alder reactions. | sciforum.net |

Intramolecular cyclizations of pyrrole derivatives provide efficient routes to fused heterocyclic systems. By tethering a reactive moiety to the pyrrole core, typically via the nitrogen atom, subsequent ring-closing reactions can be facilitated. Various strategies, including nucleophilic, electrophilic, and radical-mediated pathways, have been successfully employed.

For example, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates have been shown to undergo intramolecular nucleophilic cyclization with hydrazine, leading to the formation of pyrrolopyrazinone and pyrrolotriazinone systems beilstein-journals.org. The same substrates can undergo electrophilic cyclization when treated with iodine, yielding pyrrolooxazinone derivatives beilstein-journals.org.

Radical cyclizations offer another powerful method for constructing complex polyheterocycles containing a pyrrole ring beilstein-journals.org. Research has demonstrated that o-bromophenyl-substituted pyrrolylpyridinium salts can be converted into pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons via an intramolecular free-radical cyclization using tris(trimethylsilyl)silane (B43935) (TTMSS) and a radical initiator like AIBN nih.gov. Furthermore, radical addition to N-(arylsulfonyl)acrylamides can initiate a cascade of cyclization events, involving amidyl radical intermediates, to rapidly assemble complex scaffolds like indolo[2,1-a]isoquinolin-6(5H)-ones acs.org.

These examples establish that derivatizing the nitrogen of the pyrrole ring is a viable strategy for initiating intramolecular cyclizations. A this compound scaffold functionalized with appropriate groups could foreseeably undergo similar transformations to generate novel fused heterocyclic structures.

Radical Reactions and Oxidative Processes

The electron-rich pyrrole ring is highly susceptible to oxidation nih.gov. Oxidative processes can lead to a variety of outcomes, including polymerization (to form polypyrrole), dearomatization, or the formation of oxidized species such as pyrrolidinones researchgate.netresearchgate.net. The specific product depends heavily on the oxidant used and the reaction conditions nih.govresearchgate.net.

Metabolic studies on pyrrole-containing drugs have shown that oxidation of the pyrrole ring can lead to ring-opening and subsequent rearrangement to form different heterocyclic structures nih.gov. Chemical oxidation using reagents like hydrogen peroxide, singlet oxygen, or hypervalent iodine can yield functionalized products, though controlling regioselectivity can be challenging nih.govresearchgate.net.

Studies on the Chemical Stability of the Methoxymethyl Group under Diverse Reaction Conditions

The methoxymethyl (MOM) group is widely used as a protecting group for alcohols and, in this case, for the nitrogen atom of a heterocycle. Its stability profile is a key aspect of its utility in multi-step synthesis.

The N-MOM group on a pyrrole is generally stable under neutral and basic conditions. This allows for reactions requiring bases, such as certain coupling reactions or deprotonations at other sites, to be performed without loss of the protecting group.

However, the MOM group is known to be labile under acidic conditions eurekaselect.com. Cleavage is typically achieved using Brønsted or Lewis acids. For example, p-toluenesulfonic acid (pTSA) has been used in a solvent-free method to efficiently deprotect MOM ethers eurekaselect.com. The mechanism of acid-catalyzed deprotection involves protonation of the ether oxygen, followed by cleavage to form an oxocarbenium ion and methanol. Subsequent hydrolysis yields the deprotected N-H pyrrole. This acid sensitivity means that reactions performed on this compound must be conducted under non-acidic conditions if the integrity of the MOM group is to be maintained. Conversely, this lability provides a straightforward method for its removal when desired researchgate.netresearchgate.net.

Applications of 1 Methoxymethyl Pyrrole and Its Derivatives in Advanced Organic Synthesis

Building Block for Complex Heterocycles and Natural Product Analogues

The pyrrole (B145914) ring is a fundamental structural motif in a vast array of complex molecules, including many natural products with significant biological activity. semanticscholar.org The strategic functionalization of the pyrrole core is essential for the total synthesis of these compounds. 1-(Methoxymethyl)pyrrole serves as a valuable and versatile building block in this context, providing a stable yet readily modifiable pyrrole unit that can be incorporated into intricate molecular architectures. Its N-methoxymethyl (MOM) group plays a crucial role in moderating the reactivity of the electron-rich pyrrole ring, preventing unwanted side reactions such as polymerization and allowing for selective chemical transformations at other positions of the molecule.

Synthesis of Pyrrole-Containing Alkaloids

Pyrrole-containing alkaloids are a diverse class of natural products, many of which are isolated from marine organisms and exhibit potent biological activities. researchgate.net The synthesis of these complex molecules, such as those in the lamellarin and lukianol families, often requires the careful construction of a polysubstituted pyrrole core. nih.govscilit.com Synthetic strategies frequently rely on the assembly of the pyrrole ring from acyclic precursors, for which the Paal-Knorr and Barton-Zard reactions are common methods. rsc.orguctm.edu

In multi-step syntheses of these alkaloids, protection of the pyrrole nitrogen is a critical strategy. The use of an N-protecting group, such as the methoxymethyl (MOM) group, deactivates the pyrrole ring towards electrophilic attack and unwanted polymerization, thereby facilitating other transformations on the molecule. While specific total syntheses, such as that of (±)-Sceptrin, may employ different strategies, the principle of modulating pyrrole reactivity is universal. nih.gov The MOM group in this compound offers a stable protecting group that can endure various reaction conditions before its planned removal in a later synthetic step to reveal the N-H bond of the target alkaloid.

Precursor for Porphyrin Scaffolds and Related Macrocycles

Porphyrins and related macrocycles are essential molecules in biological systems, forming the core of heme and chlorophyll. researchgate.net These large structures are composed of four interconnected pyrrole subunits. researchgate.net The synthesis of synthetic porphyrins is a cornerstone of bioinorganic and materials chemistry, typically achieved through the condensation of pyrroles and aldehydes. nih.govnih.gov

The success of these syntheses depends on carefully controlling the condensation and subsequent oxidation of the porphyrinogen (B1241876) intermediate. nih.govnih.gov Using N-substituted pyrroles can influence the properties and assembly of the final macrocycle. While many syntheses utilize unsubstituted pyrrole, the use of N-protected pyrroles like this compound can be advantageous. The MOM group can prevent N-alkylation or other side reactions during the initial condensation steps under acidic conditions and can be removed after the macrocyclic framework is securely constructed. This strategy provides chemists with a tool to fine-tune the reaction pathways and improve yields in the construction of these complex, symmetrical structures.

Construction of Fused Pyrrole Systems

The pyrrole ring can act as a four-atom π-system (diene) in cycloaddition reactions to construct fused heterocyclic systems, which are prevalent in many biologically active compounds. ucla.edu However, the aromaticity of pyrrole often makes it a reluctant participant in reactions like the Diels-Alder [4+2] or [4+3] cycloadditions, which involve dearomatization. researchgate.nethku.hknih.gov

To overcome this, the electronic nature of the pyrrole ring is often modified by attaching an electron-withdrawing group to the nitrogen atom. nih.gov This modification reduces the aromatic character and enhances the diene reactivity of the pyrrole. The methoxymethyl group on this compound can serve this purpose, facilitating its participation in cycloaddition reactions to form complex, fused polycyclic structures. For instance, in [4+3] cycloadditions, N-protected pyrroles react with oxyallyl cations to generate 8-azabicyclo[3.2.1]octane frameworks, the core of tropane (B1204802) alkaloids. nih.govnih.gov The choice of the N-substituent is critical, and the MOM group provides a balance of electronic modification and synthetic stability, making this compound a useful precursor for building these intricate fused systems.

Role as a Protecting Group Strategy for Pyrrole Nitrogen in Multistep Syntheses

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, polymerization, and uncontrolled electrophilic substitution. hku.hkuakron.edu In the course of a multi-step organic synthesis, it is often necessary to temporarily "protect" the pyrrole's nitrogen atom to prevent these unwanted reactions and to direct reactivity to other parts of the molecule. The methoxymethyl (MOM) group is an effective protecting group for this purpose.

The MOM group is typically introduced by treating the pyrrole with methoxymethyl chloride (MOMCl) under basic conditions. rsc.org Its primary advantages are its stability under a wide range of reaction conditions, including those involving nucleophiles, bases, and some reducing agents. This stability allows for extensive chemical modifications to be performed elsewhere on the pyrrole ring or on side chains attached to it.

After the desired transformations are complete, the MOM group can be selectively removed under acidic conditions, often using Lewis acids or protic acids in alcoholic solvents, to regenerate the N-H pyrrole without disturbing other sensitive functional groups. This robust protection-deprotection strategy makes this compound a key intermediate in syntheses where precise control of reactivity is paramount.

| Protecting Group | Introduction Conditions | Stable To | Cleavage Conditions |

| Methoxymethyl (MOM) | MOMCl, Base (e.g., NaH) | Nucleophiles, Bases, Reductive conditions | Acidic conditions (e.g., HCl in ROH, Lewis Acids) |

| Benzenesulfonyl (Bs) | BsCl, Base | Strong acids, Oxidizing agents | Reductive conditions (e.g., Mg/MeOH) |

| tert-Butoxycarbonyl (Boc) | Boc₂O, DMAP | Most nucleophilic and reductive conditions | Strong acids (e.g., TFA) |

This table provides a comparative overview of common protecting groups for the pyrrole nitrogen.

Intermediate in the Synthesis of Functional Organic Materials

Pyrrole-based polymers, particularly polypyrrole, are among the most studied conductive polymers due to their high conductivity, environmental stability, and ease of synthesis. nih.govcuny.edu These materials have applications in organic electronics, sensors, and electrochromic devices. nih.govresearchgate.net The properties of polypyrrole can be tuned by modifying the pyrrole monomer.

The electrochemical polymerization (electropolymerization) of pyrrole is a common method for producing conductive polymer films. nih.govresearchgate.net By using N-substituted pyrroles like this compound as a monomer or co-monomer, the resulting polymer's properties can be systematically altered. For example, copolymerization of pyrrole with N-methylpyrrole results in materials with intermediate conductivity between the two homopolymers. nih.gov Similarly, incorporating this compound into the polymer chain would influence the material's morphology, solubility, and electronic characteristics. The N-substituent affects the planarity of the polymer chains and the efficiency of π-orbital overlap, which are critical factors for electrical conductivity. The use of this compound as an intermediate thus provides a pathway to novel functional materials with tailored properties for specific electronic applications. nih.gov

Contributions to Pharmaceutical Intermediate Synthesis (Focus on Chemical Synthesis)

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous blockbuster drugs, including the cholesterol-lowering agent Atorvastatin (Lipitor) and the non-steroidal anti-inflammatory drug (NSAID) Ketorolac. scilit.comuctm.edunih.gov The synthesis of these complex, highly functionalized pharmaceutical agents often involves multi-step sequences where precise control over the pyrrole ring's reactivity is essential. uakron.edu

The industrial synthesis of drugs like Atorvastatin frequently employs the Paal-Knorr synthesis to construct the central pyrrole ring. uakron.edu In the laboratory-scale synthesis of diverse pyrrole-based drug candidates, protecting the pyrrole nitrogen is a common and crucial strategy. This compound serves as an important intermediate in this context. By protecting the nitrogen with the MOM group, chemists can perform selective functionalization at the carbon positions of the pyrrole ring, such as acylation or alkylation, which are necessary steps to build the complex side chains characteristic of these drugs. uakron.edu The stability of the MOM group allows for a wide range of subsequent reactions, and its clean removal at a later stage ensures the final drug molecule is obtained efficiently. This makes this compound a valuable precursor for creating libraries of novel pyrrole derivatives for drug discovery and for developing scalable synthetic routes to established pharmaceuticals.

Theoretical and Computational Investigations on 1 Methoxymethyl Pyrrole

Electronic Structure and Aromaticity Calculations of the Pyrrole (B145914) Moiety

The pyrrole ring is a classic example of a five-membered aromatic heterocycle, where the nitrogen atom's lone pair of electrons participates in the π-conjugated system. Computational studies on pyrrole and its derivatives are crucial for quantifying the degree of aromaticity and understanding how substituents influence electron distribution.

The introduction of the N-methoxymethyl group can modulate the electronic properties of the pyrrole ring. While the primary contributor to the aromatic sextet is the delocalization of the nitrogen lone pair, the substituent can exert inductive and minor resonance effects. The methoxymethyl group is generally considered to be weakly electron-withdrawing through an inductive effect due to the oxygen atom's electronegativity.

Aromaticity is not a directly observable quantity but can be assessed using various computational indices. Key metrics include Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS calculations are a popular method for evaluating aromaticity based on the magnetic shielding at a specific point, such as the center of the ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). A more negative NICS value indicates a stronger diatropic ring current, which is a hallmark of aromaticity. Studies on substituted pyrroles show that electron-donating groups generally enhance aromaticity, while electron-withdrawing groups can diminish it. rsc.org

HOMA calculations assess aromaticity based on the geometric criterion of bond length equalization. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic Kekulé structure.

For 1-(Methoxymethyl)pyrrole, the calculated aromaticity indices are expected to be slightly lower than that of unsubstituted pyrrole due to the inductive influence of the substituent. However, the pyrrole ring retains its significant aromatic character, which is fundamental to its chemical behavior. mdpi.com

Table 1: Representative Calculated Aromaticity Indices for Pyrrole Systems

| Compound | Aromaticity Index | Calculated Value (Representative) | Reference |

| Benzene | HOMA | 1.00 | (Standard) |

| Pyrrole | HOMA | ~0.79 | rsc.org |

| Pyrrole | NICS(1) (ppm) | ~ -14.0 | mdpi.com |

| 1-Substituted Pyrrole | HOMA | Varies with substituent | rsc.org |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, this includes understanding its behavior in characteristic reactions such as electrophilic substitution.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can locate and characterize the transition state (TS) structures for a given reaction. The energy of this TS, relative to the reactants, determines the activation energy (ΔE‡), which is a key factor governing the reaction rate.

For electrophilic aromatic substitution on the pyrrole ring, the attack typically occurs at the C2 position due to the greater stabilization of the cationic intermediate (the σ-complex or Wheland intermediate). Computational studies can generate detailed energy profiles for the entire reaction pathway, from reactants to intermediates, transition states, and products. researchgate.net

For example, in a hypothetical formylation reaction, calculations would model the approach of the electrophile to the pyrrole ring, the formation of the C-C bond leading to the intermediate, and the final deprotonation step to restore aromaticity. The energy profile would reveal the rate-determining step, which is typically the formation of the σ-complex. polimi.it

Table 2: Hypothetical Energy Profile Data for Electrophilic Substitution on a Pyrrole Ring

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Pyrrole derivative + Electrophile) | 0.0 |

| 2 | Transition State 1 (Formation of σ-complex) | +15 to +20 |

| 3 | σ-complex Intermediate | +5 to +8 |

| 4 | Transition State 2 (Deprotonation) | +7 to +12 |

| 5 | Products | -5 to -15 |

Note: These values are illustrative for a typical electrophilic substitution on a pyrrole ring and are not specific to this compound.

Computational methods can predict the regioselectivity of reactions by comparing the activation energies for different pathways. For N-substituted pyrroles, electrophilic attack can occur at the C2 or C3 position. By calculating the energy barriers for both pathways, the preferred site of reaction can be determined. researchgate.net For this compound, like most N-substituted pyrroles, the C2-substitution pathway is expected to have a lower activation energy and thus be the major product, which is consistent with experimental observations.

The methoxymethyl group, being sterically undemanding, is not expected to significantly alter the inherent C2-selectivity of the pyrrole ring. Computational models can confirm this by showing a significant energy difference between the transition states leading to C2 and C3 substitution.

Conformational Analysis of the Methoxymethyl Substituent and its Influence on Reactivity

The methoxymethyl group (–CH₂–O–CH₃) attached to the pyrrole nitrogen is flexible and can adopt various conformations due to rotation around the N–CH₂ and CH₂–O bonds. The relative orientation of this group with respect to the pyrrole ring can influence the molecule's reactivity and physical properties.

Computational conformational analysis involves systematically rotating the key dihedral angles and calculating the potential energy at each point to identify stable conformers (energy minima) and the energy barriers between them (rotational barriers). Studies on similar systems, like methoxymethyl esters, have been performed using quantum mechanical calculations. nih.gov

For this compound, the key dihedral angle is C5-N1-C6-O7 (using standard atom numbering where C6 is the methylene (B1212753) carbon). The lowest energy conformation is likely one where steric hindrance is minimized and any potential orbital interactions are optimized. While crystal structure analyses of related aryl methyl ethers often show a planar conformation, the flexibility in solution is significant. colostate.edu

The conformation of the methoxymethyl group can influence reactivity by:

Steric Hindrance : A particular conformation might shield one of the reactive C2 positions, although this effect is expected to be minimal for the flexible methoxymethyl group.

Electronic Effects : The orientation of the C-O bond dipole relative to the ring's π-system could subtly modulate the ring's nucleophilicity.

Table 3: Representative Conformational Energy Data

| Dihedral Angle (C-N-C-O) | Relative Energy (kcal/mol) | Conformation Type |

| 0° | High | Eclipsed (Steric Clash) |

| ~60° | Low | Gauche (Stable) |

| 120° | High | Eclipsed |

| 180° | Low | Anti (Stable) |

Note: This table presents a simplified, illustrative potential energy surface for rotation around a single bond and is not based on specific calculations for this compound.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry allows for the a priori prediction of various spectroscopic data, which is invaluable for structure elucidation and for validating experimental results. unibo.it For this compound, key spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be simulated.

NMR Spectroscopy : The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated by determining the magnetic shielding tensors for the optimized molecular geometry. These calculated shifts, when properly scaled, often show excellent agreement with experimental spectra, aiding in the assignment of complex signals. nih.gov For instance, calculations can confirm the distinct chemical shifts for the C2/C5 and C3/C4 protons and carbons of the pyrrole ring, as well as those for the methoxymethyl group.

IR Spectroscopy : Vibrational frequencies and intensities can be computed from the second derivatives of the energy with respect to atomic positions. The resulting calculated spectrum can be compared with the experimental IR spectrum to assign specific absorption bands to molecular vibrations, such as C-H stretches of the ring, C-N stretches, and C-O stretches of the substituent.

Table 4: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative)

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

| H2/H5 | 6.85 | 6.65 |

| H3/H4 | 6.20 | 6.10 |

| N-CH₂ | 5.30 | 5.25 |

| O-CH₃ | 3.35 | 3.30 |

Note: Predicted values are hypothetical and for illustrative purposes to show the typical correlation with experimental data.

These computational predictions are powerful tools that complement experimental work, providing a deeper understanding of the molecular properties and behavior of this compound.

Advanced Analytical Methodologies for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques (e.g., 1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 1-(Methoxymethyl)pyrrole. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments offer a wealth of information regarding the connectivity and spatial relationships of atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The protons on the pyrrole (B145914) ring, specifically at the C2/C5 and C3/C4 positions, would likely appear as multiplets in the aromatic region of the spectrum, typically between 6.0 and 7.0 ppm. The methylene (B1212753) protons of the methoxymethyl group would present as a singlet further upfield, while the methyl protons would also produce a singlet, at an even higher field.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon atoms of the pyrrole ring would resonate in the downfield region characteristic of aromatic heterocycles. The methylene and methyl carbons of the methoxymethyl substituent would appear at significantly lower chemical shifts.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in confirming the assignments made from 1D spectra. A COSY spectrum would reveal correlations between coupled protons, for instance, between the adjacent protons on the pyrrole ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon signals.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrrole H-2/H-5 | ~6.7 | ~121 |

| Pyrrole H-3/H-4 | ~6.1 | ~108 |

| Methylene (-CH₂-) | ~5.0-5.2 | ~75-80 |

| Methyl (-CH₃) | ~3.3 | ~55-60 |

Mass Spectrometry (MS) Techniques for Molecular Connectivity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₆H₉NO, the exact mass can be precisely determined using high-resolution mass spectrometry.

Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion peak (M⁺). The analysis of the fragmentation of this molecular ion provides a roadmap of the molecule's connectivity. A primary and highly probable fragmentation pathway for this compound would involve the cleavage of the N-CH₂ bond. This would lead to the formation of a stable pyrrolyl radical and a methoxymethyl cation, or vice-versa depending on the ionization method. The loss of the methoxy (B1213986) group (-OCH₃) from the molecular ion is another plausible fragmentation pathway.

Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | m/z |

| [M+H]⁺ | 112.07569 |

| [M+Na]⁺ | 134.05763 |

| [M-H]⁻ | 110.06113 |

| [M]⁺ | 111.06786 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. To perform X-ray crystallography on this compound, a suitable single crystal of the compound must first be grown.

Chromatographic Methods (e.g., GC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a sample of this compound and for analyzing it within a mixture. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most commonly employed methods.

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. The retention time in the gas chromatogram serves as a qualitative identifier, while the mass spectrum provides definitive structural information.

HPLC is a versatile technique that can be used for a wider range of compounds, including those that are not volatile or are thermally sensitive. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the components between the two phases. A variety of detectors can be used with HPLC, such as a UV-Vis detector, to quantify the amount of this compound present.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. For instance, C-H stretching vibrations of the pyrrole ring and the methoxymethyl group would be observed. The C-N stretching of the pyrrole ring and the C-O stretching of the ether linkage would also give rise to distinct peaks.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The pyrrole ring, being an aromatic heterocycle, will absorb UV radiation, leading to π → π* transitions. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are characteristic of the chromophore and can be influenced by the substituent on the nitrogen atom.

Future Research Directions and Emerging Trends in 1 Methoxymethyl Pyrrole Chemistry

Development of Novel and Highly Selective Synthetic Strategies

The synthesis of pyrrole (B145914) derivatives continues to be a major focus in organic chemistry due to their prevalence in pharmaceuticals, natural products, and functional materials. researchgate.neteurekaselect.com While classical methods like the Paal-Knorr and Hantzsch syntheses are well-established, future efforts concerning 1-(methoxymethyl)pyrrole will likely concentrate on modern catalytic systems that offer higher efficiency, selectivity, and functional group tolerance. organic-chemistry.org

Key areas of development include:

Transition-Metal Catalysis: There is a growing interest in using catalysts based on metals like copper, palladium, ruthenium, and gold for pyrrole synthesis. organic-chemistry.org Future work could involve developing specific copper- or palladium-catalyzed cross-coupling reactions to introduce substituents onto the this compound core with high regioselectivity. For instance, dehydrogenative coupling reactions, which have been successful for other pyrrole derivatives, could be adapted for this compound. researchgate.netorganic-chemistry.org

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient for building molecular complexity from simple starting materials. nih.govrsc.org Designing novel MCRs that incorporate this compound or its precursors could provide rapid access to libraries of highly functionalized pyrroles. nih.gov Isocyanide-based MCRs, for example, have shown great promise in creating fully substituted pyrroles in a single operation. rsc.org

Green Synthetic Pathways: Emphasis on sustainable chemistry will drive the development of eco-friendly methods. This includes using green solvents, solvent-free conditions, and heterogeneous catalysts that can be easily recovered and reused. researchgate.netdntb.gov.ua For instance, the Paal-Knorr condensation to form N-substituted pyrroles has been successfully performed in water using catalysts like iron(III) chloride, a direction that could be further optimized for this compound synthesis. organic-chemistry.org

| Synthetic Strategy | Typical Catalysts/Reagents | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| Transition-Metal Catalyzed Coupling | Pd, Ru, Cu, Au complexes organic-chemistry.org | High regioselectivity, broad functional group tolerance. organic-chemistry.org | Direct C-H functionalization at specific positions of the pyrrole ring. |

| Multicomponent Reactions (MCRs) | Isocyanides, Lewis acids (e.g., MgI2) researchgate.netmdpi.com | High atom economy, rapid assembly of complex structures. nih.govrsc.org | One-pot synthesis of polysubstituted this compound derivatives. |

| Green Chemistry Approaches | Water as solvent, reusable solid acids (e.g., Silica tungstic acid) eurekaselect.comdntb.gov.ua | Environmentally friendly, reduced waste, catalyst recyclability. researchgate.net | Sustainable production via modified Paal-Knorr or Clauson-Kaas reactions. acs.org |

Exploration of Unconventional Reactivity Pathways and Activation Modes

Beyond its role as a protected pyrrole, future research will likely explore the unique reactivity of the this compound molecule itself. The methoxymethyl group is not merely a passive protecting group; its electronic influence and potential for coordination can be exploited in novel chemical transformations.

Emerging areas of focus include:

Photoredox and Electrocatalysis: These methods allow for the generation of radical intermediates under mild conditions, opening up reaction pathways that are inaccessible through traditional thermal methods. The application of photoredox catalysis to this compound could enable novel C-C and C-heteroatom bond formations through radical addition or coupling mechanisms.

Directed C-H Activation: The oxygen and nitrogen atoms in the methoxymethyl group could act as directing groups, enabling transition-metal catalysts to selectively functionalize the C-2 position of the pyrrole ring or even the methyl group of the substituent.

Asymmetric Catalysis: Developing enantioselective reactions to introduce chirality to substituted this compound derivatives is a significant challenge. Chiral catalysts could be designed to control the stereochemistry of additions or cyclizations involving the pyrrole ring.

Integration into Automated and High-Throughput Synthesis Platforms

The need to accelerate drug discovery and materials development has spurred interest in automated synthesis and high-throughput screening. syrris.comresearchgate.net this compound and its derivatives are well-suited for these platforms due to the often robust nature of pyrrole-forming reactions.

Future trends will involve:

Continuous Flow Synthesis: Flow chemistry offers precise control over reaction parameters (temperature, pressure, reaction time), improved safety, and ease of scalability. acs.orgsyrris.com The Clauson-Kaas and Hantzsch syntheses of N-substituted pyrroles have been successfully adapted to continuous flow systems. acs.orgresearchgate.net These protocols can be optimized for the synthesis of this compound, allowing for rapid production and library generation. syrris.com A key advantage is the ability to integrate reaction, workup, and purification steps into a single, uninterrupted process. syrris.comuchicago.edu

Robotic Synthesis Platforms: Automated platforms can perform numerous reactions in parallel, enabling the rapid exploration of a wide range of substrates and catalysts. Integrating the synthesis of this compound derivatives into these systems would facilitate the discovery of new compounds with desired properties, for example, by systematically varying substituents on the pyrrole core.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Catalyst Design

Computational chemistry has become an indispensable tool in modern organic synthesis for elucidating reaction mechanisms and predicting reactivity. researchgate.net For this compound, advanced computational modeling will be crucial for accelerating progress.

Key applications include:

Mechanistic Studies: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, identify transition states, and calculate activation energies. researchgate.net This can provide a detailed understanding of how factors like catalyst structure, solvent, and the electronic nature of the methoxymethyl group influence reaction outcomes. For example, modeling the cycloaddition reactions or transition-metal-catalyzed C-H activation of this compound can help rationalize observed selectivities. mdpi.com

Catalyst Design: Computational screening can predict the efficacy of potential catalysts before they are synthesized in the lab. By modeling the interaction between this compound and a catalyst, researchers can design new ligands or catalytic systems with enhanced activity and selectivity for specific transformations.

Predicting Molecular Properties: Computational methods can predict the electronic and photophysical properties of novel this compound derivatives. researchgate.net This is particularly valuable for designing new materials for applications in organic electronics, allowing for the in-silico design of molecules with tailored HOMO/LUMO energy levels and absorption spectra. rsc.org

| Application Area | Computational Technique | Objective and Expected Outcome |

|---|---|---|

| Mechanistic Elucidation | Density Functional Theory (DFT) | Mapping reaction energy profiles to understand regioselectivity and stereoselectivity. researchgate.net |

| Catalyst Development | Molecular Docking & DFT | Designing catalysts with optimal binding and activation properties for this compound substrates. |

| Materials Design | Time-Dependent DFT (TD-DFT) | Predicting electronic absorption spectra and energy levels to design new organic electronic materials. rsc.org |

Expanding Synthetic Utility in Emerging Fields of Organic Chemistry and Materials Science

The unique structural and electronic properties of the pyrrole ring make it a valuable component in various advanced materials. tdl.org The 1-(methoxymethyl) group provides a convenient handle for synthesis and processing, making this compound an attractive building block for these applications.

Future research will focus on incorporating this compound into:

Organic Electronics: Pyrrole-based conducting polymers and small molecules are key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). tdl.orgdiva-portal.org The electron-rich nature of the pyrrole ring is advantageous for hole-transporting materials. tdl.org Fusing the this compound core with other aromatic systems can be used to tune the electronic properties and create novel organic semiconductors. tdl.orgnih.gov The methoxymethyl group can facilitate solution-based processing, which is crucial for fabricating large-area, low-cost electronic devices.

Functional Polymers and Materials: The pyrrole nitrogen is a key site for polymerization. This compound can be used as a monomer to synthesize functional polymers. After polymerization, the methoxymethyl group could potentially be cleaved to reveal the N-H functionality, allowing for post-polymerization modification to create materials for sensors, coatings, or drug delivery systems.

Supramolecular Chemistry: The pyrrole N-H group is a well-known hydrogen bond donor. While protected in this compound, its latent functionality makes it a valuable precursor for creating complex supramolecular architectures, such as anion receptors or self-assembling systems, after a deprotection step at a late stage of the synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 1-(Methoxymethyl)pyrrole and its derivatives?

- Answer : The synthesis typically involves alkylation or functionalization of the pyrrole core. For example, this compound derivatives can be synthesized via nucleophilic substitution using methoxymethyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Alternatively, carboxylation reactions using CO₂ after dilithiation of pyrrole precursors have been reported, yielding esters like methyl 1-(methoxymethyl)-1H-pyrrole-2-carboxylate (predicted boiling point: 235.3±20.0°C) . Key parameters include solvent polarity, temperature, and choice of base to optimize yields.

Q. Which analytical techniques are most effective for characterizing this compound derivatives?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and substituent orientation. For example, H NMR can distinguish between methoxymethyl and pyrrole ring protons, while C NMR identifies carbonyl and aromatic carbons . Mass spectrometry (MS), particularly ESI-HRMS, provides accurate molecular weight confirmation (e.g., [M+H]⁺ peaks with <5 ppm error) . Gas chromatography (GC) coupled with NIST-standardized retention indices is recommended for purity assessment .

Advanced Research Questions

Q. How can regioselectivity be controlled during the functionalization of this compound?

- Answer : Regioselective metalation strategies using strong bases (e.g., LDA or LTMP) at low temperatures (-78°C) enable selective modification at the α-position of the pyrrole ring. For instance, dilithiation of 1-arylpyrroles followed by carboxylation yields 2-carboxy derivatives . Steric and electronic effects of the methoxymethyl group influence reactivity; computational modeling (DFT) can predict preferred reaction sites .

Q. What strategies mitigate the instability of this compound derivatives under acidic or oxidative conditions?

- Answer : Stability challenges arise from the electron-rich pyrrole ring and labile methoxymethyl group. Strategies include:

- Protection : Temporary protection of the pyrrole nitrogen with Boc groups during reactions .

- Solvent Optimization : Using aprotic solvents (e.g., THF or DCM) to avoid protonolysis .

- Low-Temperature Reactions : Maintaining temperatures below 0°C to suppress decomposition . Predicted pKa values (-8.24±0.70) suggest sensitivity to strong acids .

Q. How do structural modifications of this compound impact biological activity in preclinical models?

- Answer : Substituent variation alters pharmacokinetic and pharmacodynamic properties. For example:

- Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., bromo or trifluoromethyl) show enhanced tubulin polymerization inhibition (IC₅₀ values <1 µM) .

- Anti-inflammatory Effects : Methoxymethyl groups improve solubility, as seen in pyrrole derivatives reducing colitis symptoms in rat models via NF-κB pathway modulation .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound intermediates?

- Answer : Yields vary due to reaction scale and purification methods. For example, alkylation of 1H-pyrrole with methoxymethyl chloride reports 58–98% yields depending on stoichiometry and workup . Reproducibility requires strict control of:

- Moisture Levels : Use of anhydrous solvents and inert atmospheres .

- Catalyst Purity : Pd(PPh₃)₄ for cross-coupling steps must be freshly distilled .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.